4,5-Dibromo-1-methyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

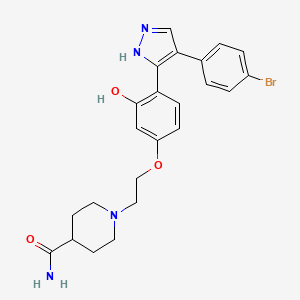

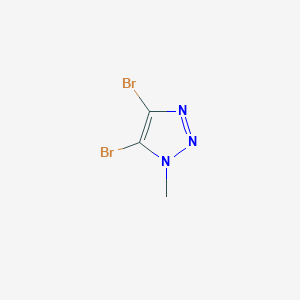

“4,5-Dibromo-1-methyl-1H-1,2,3-triazole” is a chemical compound with the CAS Number: 25537-64-8 . It has a molecular weight of 240.88 and its IUPAC name is 4,5-dibromo-1-methyl-1H-1,2,3-triazole .

Molecular Structure Analysis

The InChI code for “4,5-Dibromo-1-methyl-1H-1,2,3-triazole” is 1S/C3H3Br2N3/c1-8-3(5)2(4)6-7-8/h1H3 . The InChI key is RQVSHMOPECIDSU-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “4,5-Dibromo-1-methyl-1H-1,2,3-triazole” were not found in the search results, it is known that 4,5-Dibromo-1H-1,2,3-triazole can react with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .

Physical And Chemical Properties Analysis

“4,5-Dibromo-1-methyl-1H-1,2,3-triazole” is a solid at room temperature . It should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Bromine to Lithium Exchange Reactions

4,5-Dibromo-1H-1,2,3-triazole has been synthesized through various routes and has shown potential in bromine to lithium exchange reactions. This compound, when reacted with chloromethyl methyl ether and other agents, yields products substituted at specific nitrogen atoms. The lithiated derivatives of this compound are useful in synthesizing a variety of 5-substituted 1,2,3-triazoles (Iddon & Nicholas, 1996).

Role in the Synthesis of Dibromo-Triazoles and Amination

Dibromo-triazoles, including 4,5-dibromo-1,2,3-triazoles, have significant applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and low toxicity. The synthesis process of these compounds involves bromination and amination reactions, with the structures confirmed through various spectroscopic methods (Yu et al., 2014).

Synthesis and Crystal Structures

The synthesis of 4,5-Dibromo-1-H-1,2,3-triazole, along with other dibromo-triazoles, is crucial in the fields of medicine, pesticides, and energetic materials. The introduction of halogen atoms and amino groups into the triazole ring leads to important intermediates for further modification. The crystal structures of these compounds have been determined, highlighting their potential in various applications (Wang et al., 2020).

Regioselective N-2 Arylation

The reaction of 4,5-dibromo-1,2,3-triazole with aromatic halides leads to the formation of 2-aryl-4,5-dibromotriazoles with high regioselectivity. This process provides an efficient access to 2-aryl-1,2,3-triazoles, demonstrating the compound's utility in organic synthesis (Wang et al., 2009).

Interaction with Trifluoromethanesulfonyl Chloride

The reactions of 4,5-dibromo-1,2,3-triazole with trifluoromethanesulfonyl chloride have been studied, leading to the synthesis of unexpected products. These reactions highlight the compound's reactivity and potential for creating novel derivatives (Meshcheryakov et al., 2003).

Supramolecular Interactions

1,2,3-Triazoles, including 4,5-dibromo-1,2,3-triazole, exhibit diverse supramolecular interactions, making them suitable for applications in supramolecular and coordination chemistry. Their nitrogen-rich structure allows complexation of anions and coordination in various modes, useful in catalysis and photochemistry (Schulze & Schubert, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name |

4,5-dibromo-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-3(5)2(4)6-7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVSHMOPECIDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-1-methyl-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623919.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B2623921.png)

![3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2623922.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2623924.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2623935.png)

![(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)